REACTION_SMILES
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[C:14]([O:15][CH2:16][CH3:17])(=[O:18])[Cl:19].[C:9](=[O:10])([O-:11])[OH:12].[Cl:20][CH2:21][Cl:22].[NH2:1][c:2]1[cH:3][cH:4][c:5]([SH:8])[cH:6][cH:7]1.[Na+:13]>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([SH:8])[cH:6][cH:7]1)[C:14]([O:15][CH2:16][CH3:17])=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(S)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOC(=O)Nc1ccc(S)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |